molecular formula C24H26N2O5 B2710700 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-82-6

3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2710700
CAS No.: 929444-82-6
M. Wt: 422.481
InChI Key: MWJJTLCLYGNGCI-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine core. The structure features a 3-(4-methoxyphenyl) substituent at position 3 and a 2-morpholinoethyl group at position 7. Its molecular weight is approximately 454.5 g/mol (calculated based on analogous compounds in and ).

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-28-18-4-2-17(3-5-18)21-15-30-24-19(23(21)27)6-7-22-20(24)14-26(16-31-22)9-8-25-10-12-29-13-11-25/h2-7,15H,8-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJJTLCLYGNGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a chromeno structure fused with an oxazine ring. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, and it has a molecular weight of approximately 330.39 g/mol. The unique arrangement of substituents, particularly the methoxy group and morpholino ethyl side chain, contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. A general synthetic route may include:

  • Formation of the chromeno core through a reaction between appropriate phenolic compounds and aldehydes.
  • Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions.
  • Final cyclization to form the oxazine ring.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The presence of the morpholino group may enhance blood-brain barrier permeability, allowing for central nervous system activity.

Case Studies

Several case studies have been published regarding related compounds that provide insights into the biological effects:

  • Anticancer Studies : A study reported that a structurally related oxazinyl flavonoid exhibited IC50 values in the low micromolar range against cancer cells, suggesting that modifications in the oxazine portion can enhance activity.
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives with similar substituents inhibited growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameBiological ActivityIC50 (µM)Notable Features
Compound AAntitumor5Contains an oxazine ring
Compound BAntimicrobial25Morpholino group enhances solubility
Compound CNeuroprotective15Exhibits antioxidant properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs.

Compound Name Substituents (Position 3/9) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Findings References
3-(4-Methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Methoxyphenyl / 2-Morpholinoethyl ~454.5 N/A Hypothesized osteogenic/anti-osteoclast activity (analog-based)
9-Butyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (Formononetin derivative) 4-Methoxyphenyl / Butyl 394.4 N/A Promotes osteoblast formation via BMP/Smad pathway
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 4-Fluorophenyl / 2-Hydroxyethyl 382.4 149–151 No explicit bioactivity reported; structural analog
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 4-Methoxyphenyl / 4-Hydroxybutyl 410.4 122–123 Intermediate for further functionalization
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one 4-Methoxyphenyl / Furan-3-ylmethyl 422.4 N/A Dual osteoblast promotion and anti-osteoclast activity

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2-morpholinoethyl group in the target compound may enhance pharmacokinetic properties (e.g., solubility) compared to alkyl chains (e.g., butyl in compound 2) or hydroxyethyl groups (compound 4c) due to its tertiary amine and polar morpholine ring . Halogenated analogs (e.g., 4-fluorophenyl in compound 4c) show higher melting points (149–151°C vs. 122–123°C for hydroxybutyl derivatives), suggesting increased crystallinity .

Biological Activity Trends: Osteogenic Activity: Formononetin derivatives with 4-methoxyphenyl at position 3 (e.g., compounds 2 and 7 in ) exhibit osteoblast-promoting effects, while furan-3-ylmethyl at position 9 (compound 7) adds anti-osteoclast activity . Antiparasitic Potential: Coumarin-annulated chromeno-oxazines with ferrocenyl groups (e.g., compound 12b in ) demonstrate in vitro antimalarial activity, though this is absent in non-ferrocenyl analogs .

Synthetic Flexibility :

  • The 9-position substituent is highly modifiable. For example:

  • Hydroxyalkyl chains (e.g., 4-hydroxybutyl in compound 4d) enable further functionalization via esterification or etherification .

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